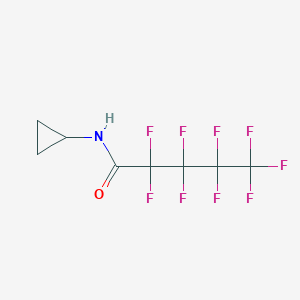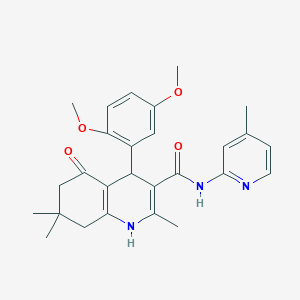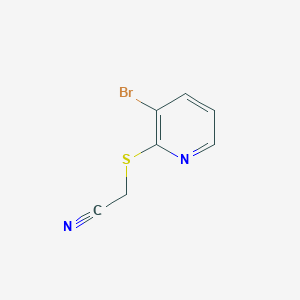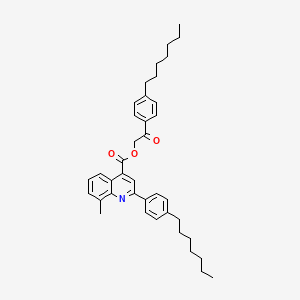
N-cyclopropyl-2,2,3,3,4,4,5,5,5-nonafluoropentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is a unique chemical compound with the molecular formula C8H6F9NO and a molecular weight of 303.129 g/mol . This compound is characterized by the presence of a cyclopropyl group and a highly fluorinated pentanamide chain, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2,2,3,3,4,4,5,5,5-nonafluoropentanamide typically involves the reaction of cyclopropylamine with a fluorinated acyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme can be represented as follows:
Cyclopropylamine+Fluorinated Acyl Chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. specific industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2,2,3,3,4,4,5,5,5-nonafluoropentanamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the amide group.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions can be used for hydrolysis reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the fluorine atoms.
Reduction: Cyclopropylamine and a fluorinated alcohol.
Hydrolysis: Cyclopropylamine and a fluorinated carboxylic acid.
Scientific Research Applications
N-cyclopropyl-2,2,3,3,4,4,5,5,5-nonafluoropentanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules due to its unique structure.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.
Industry: Utilized in the development of materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique structure. The highly fluorinated chain may enhance its binding affinity and stability, making it a valuable compound for various applications.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-2,4,6-triamino-1,3,5-triazine:
N-cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide: Used in organic synthesis as a boronic acid derivative.
Uniqueness
N-cyclopropyl-2,2,3,3,4,4,5,5,5-nonafluoropentanamide is unique due to its highly fluorinated structure, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and resistance to degradation.
Properties
Molecular Formula |
C8H6F9NO |
|---|---|
Molecular Weight |
303.12 g/mol |
IUPAC Name |
N-cyclopropyl-2,2,3,3,4,4,5,5,5-nonafluoropentanamide |
InChI |
InChI=1S/C8H6F9NO/c9-5(10,4(19)18-3-1-2-3)6(11,12)7(13,14)8(15,16)17/h3H,1-2H2,(H,18,19) |
InChI Key |
SUVUYVZKTBQEGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(7E)-2-[(2-chlorophenyl)methyl]-7-[(2-chlorophenyl)methylidene]cycloheptan-1-one](/img/structure/B12041982.png)
![1,4,7-Trioxaspiro[4.4]nonane-9-carboxylic acid, AldrichCPR](/img/structure/B12041983.png)

![(5Z)-5-{[3-(4-Butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12041996.png)
![Isopropyl 6-bromo-2-methyl-5-[(3-nitrobenzoyl)oxy]-1-benzofuran-3-carboxylate](/img/structure/B12042001.png)

![N-[(E)-benzylideneamino]cyclohexanecarboxamide](/img/structure/B12042004.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12042014.png)



